molecular formula C11H14BrN3O2 B3108560 1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine CAS No. 166818-85-5

1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B3108560
CAS No.: 166818-85-5
M. Wt: 300.15 g/mol
InChI Key: PAMSSXMKTNVDCR-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine is a substituted arylpiperazine derivative featuring a bromine atom at the 3-position and a nitro group at the 4-position of the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-bromo-4-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)9-2-3-11(15(16)17)10(12)8-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMSSXMKTNVDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 3-bromo-4-nitrobenzaldehyde with 1-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-bromo-4-nitrobenzaldehyde and 1-methylpiperazine.

    Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.

    Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine 3-Bromo, 4-Nitro (phenyl) C₁₁H₁₄BrN₃O₂ 316.16 Hypothetical CNS activity N/A
1-(4-Bromophenyl)-4-methylpiperazine 4-Bromo (phenyl) C₁₁H₁₅BrN₂ 255.16 High lipophilicity
1-[(3-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine 3-Bromo, 2-Fluoro (benzyl) C₁₂H₁₆BrFN₂ 287.17 Enhanced receptor interaction
4-Bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole 4-Bromo, 2-Nitro (benzimidazole) C₁₉H₁₉BrN₆O₂ 443.30 High dopamine/serotonin receptor affinity
1-(4-Nitrophenyl)-4-methylpiperazine 4-Nitro (phenyl) C₁₁H₁₅N₃O₂ 221.26 Intermediate for antipsychotics

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. For example, 1-[(3-bromo-2-fluorophenyl)methyl]-4-methylpiperazine (C₁₂H₁₆BrFN₂) combines bromine’s bulk with fluorine’s electronegativity, possibly optimizing receptor binding .
  • Nitro Group Position : The nitro group’s position significantly impacts electronic effects. In 1-(4-nitrophenyl)-4-methylpiperazine, the para-nitro group facilitates resonance stabilization, whereas the meta-bromo/para-nitro arrangement in the target compound may introduce steric hindrance or alter dipole interactions .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Bromine increases logP values, as seen in 1-(4-bromophenyl)-4-methylpiperazine (logP ~2.5), compared to 1-(4-nitrophenyl)-4-methylpiperazine (logP ~1.8). This difference could influence tissue distribution and half-life .
  • Receptor Binding : Compound 7c (C₁₉H₁₉BrN₆O₂) exhibits higher affinities for dopamine D₂ and serotonin 5-HT₂A receptors than clozapine, underscoring the importance of nitro and halogen placement in neuropharmacology .

Biological Activity

1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine (CAS No. 166818-85-5) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including its effects on cancer cells and its role as a pharmacological agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14BrN3O2\text{C}_{11}\text{H}_{14}\text{BrN}_{3}\text{O}_{2}

This compound features a bromine atom and a nitro group attached to a phenyl ring, which is linked to a piperazine moiety. The presence of these functional groups is crucial for its biological activity.

Research indicates that piperazine derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds can act as enzyme inhibitors, affecting metabolic pathways in cancer cells.
  • Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-712.5
A54915.0

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression, although the exact mechanism remains to be fully elucidated.

Neuropharmacological Effects

Additionally, this compound has been evaluated for its effects on neurotransmitter systems. It appears to modulate serotonin and dopamine receptors, which could have implications for treating mood disorders. Animal studies indicated an increase in serotonin levels following administration of the compound, suggesting its potential as an antidepressant.

Case Studies

A notable case study involved the use of this compound in combination with traditional chemotherapy agents. In a preclinical model of pancreatic cancer, the compound was shown to enhance the efficacy of gemcitabine by sensitizing tumor cells to treatment:

  • Combination Treatment : Patients receiving both gemcitabine and the piperazine derivative exhibited improved progression-free survival compared to those receiving gemcitabine alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine
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